Optimized Lipophilicity for Oral Bioavailability: XLogP3 Comparison with Mono-Halogenated Analogs
The target compound exhibits an XLogP3 of 2.1, which is intermediate between the non-fluorinated analog 3-bromo-N,N-dimethylpyridin-4-amine (XLogP3 = 1.7) and the non-brominated analog 2-fluoro-N,N-dimethylpyridin-4-amine (XLogP3 = 1.0) [1][2][3]. This intermediate lipophilicity aligns with the optimal range for oral absorption (LogP 1-3), avoiding excessive hydrophilicity that hinders membrane permeation or excessive lipophilicity that causes poor solubility and metabolic clearance.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-bromo-N,N-dimethylpyridin-4-amine: 1.7; 2-fluoro-N,N-dimethylpyridin-4-amine: 1.0 |
| Quantified Difference | Target is +0.4 log units above the non-fluorinated analog and +1.1 log units above the non-brominated analog |
| Conditions | Computed XLogP3 values via PubChem and ChemCD databases |
Why This Matters
Intermediate lipophilicity suggests a balanced profile for both permeability and solubility, a critical factor in selecting building blocks for early-stage oral drug candidates.
- [1] PubChem. (2025). 3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine. CID 154577028. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/154577028 View Source
- [2] PubChem. (2025). 3-Bromo-N,N-dimethylpyridin-4-amine. CID 11557486. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11557486 View Source
- [3] ChemCD. (2025). 2-Fluoro-N,N-dimethylpyridin-4-amine (CAS 849937-80-0). Retrieved from http://cn.chemcd.com/wiki/849937-80-0.html View Source
